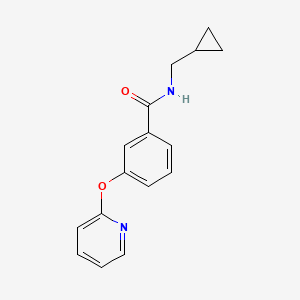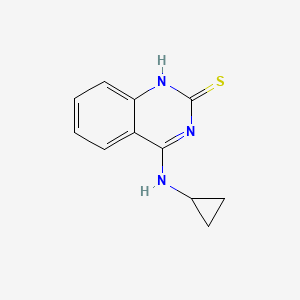
4-(环丙氨基)喹唑啉-2-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopropylamino)quinazoline-2-thiol is a chemical compound with the molecular formula C11H11N3S . It has an average mass of 217.290 Da and a monoisotopic mass of 217.067368 Da .
Synthesis Analysis
Quinazoline and quinazolinone derivatives have been synthesized using various methods . The synthesis of quinazoline compounds is largely based on the substitution patterns of the 1,3-diazine moiety of the system . The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . Recently, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of 4-(Cyclopropylamino)quinazoline-2-thiol consists of a quinazoline core, which is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring .Chemical Reactions Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring were affected by the presence of the fused benzene ring . The first quinazoline derivative was synthesized by the reaction of cyanogens with anthranilic acid .Physical And Chemical Properties Analysis
4-(Cyclopropylamino)quinazoline-2-thiol has a molecular formula of C11H11N3S, an average mass of 217.290 Da, and a monoisotopic mass of 217.067368 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
Medicinal Chemistry and Drug Discovery
Quinazolines, including 4-(Cyclopropylamino)quinazoline-2-thiol, serve as essential building blocks in drug discovery. Researchers investigate their pharmacological properties, such as anti-inflammatory, antitumor, and antimicrobial effects. The compound’s sulfur atom and cyclopropylamine moiety contribute to its bioactivity .
Antiproliferative Activity
Studies have evaluated the antiproliferative potential of novel 2,4,6-trisubstituted quinazoline derivatives, including those containing the cyclopropylamino group. These derivatives exhibit promising activity against various human cancer cell lines, making them attractive candidates for further investigation .
Metal-Catalyzed Synthesis
Transition metal-catalyzed reactions play a crucial role in quinazoline synthesis. Researchers have developed innovative methods for constructing the quinazoline scaffold, often involving C-H activation and cascade reactions. These synthetic approaches enable efficient access to diverse quinazoline derivatives, including 4-(Cyclopropylamino)quinazoline-2-thiol .
Functional Organic Materials
Quinazolines find applications beyond medicinal chemistry. They contribute to the design of functional organic materials, such as luminescent dyes, liquid crystals, and semiconductors. The cyclopropylamino-thiol substitution pattern may influence the material properties, making it an interesting area of exploration .
Agrochemicals and Crop Protection
Researchers explore quinazoline derivatives for their potential as agrochemicals. These compounds could serve as insecticides, herbicides, or fungicides. The cyclopropylamino-thiol group may enhance bioactivity against pests or pathogens .
Natural Product Isolation
The quinazoline core appears in various natural products isolated from plants, animals, and microorganisms. Investigating 4-(Cyclopropylamino)quinazoline-2-thiol’s presence in natural sources could reveal novel bioactive compounds or lead structures for drug development .
作用机制
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Quinazoline derivatives have been found to interact with their targets in a multifaceted manner, involving specific as well as multiple targets . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its pharmacological effects.
Biochemical Pathways
Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The use of multiple drug combinations, often linked with drug-drug interactions and altered pharmacokinetics, can lead to severe unintended outcomes that may result in the failure of the treatment . Therefore, understanding the pharmacokinetics of this compound is crucial for predicting its bioavailability and potential interactions with other drugs.
Result of Action
Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Cyclopropylamino)quinazoline-2-thiol. For instance, the use of alcohol amines as catalysts has been shown to significantly enhance the conversion of CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water . This suggests that the compound’s action could be influenced by the presence of certain catalysts and the reaction environment.
属性
IUPAC Name |
4-(cyclopropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-13-9-4-2-1-3-8(9)10(14-11)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCFCEPTDNAAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


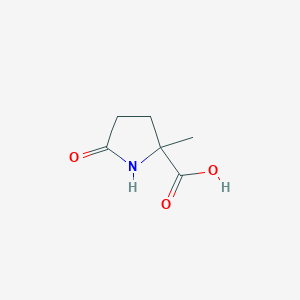
![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)

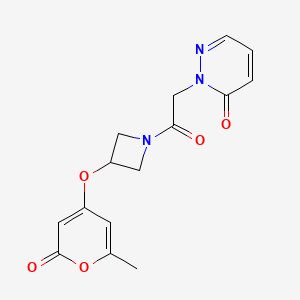
![3-[[3-(Pyrrolidin-1-ylmethyl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2439844.png)
![N-(2-methoxyethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2439847.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide](/img/structure/B2439848.png)
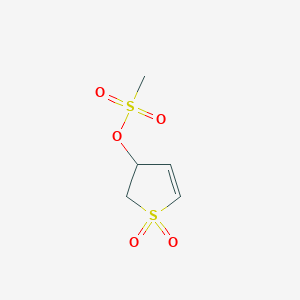
![4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2439850.png)

![2-Aminobenzo[d]oxazol-6-ol](/img/structure/B2439853.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439856.png)
